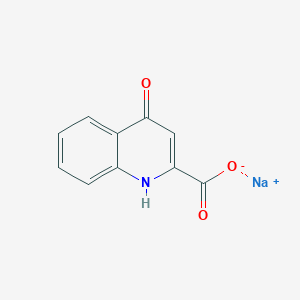

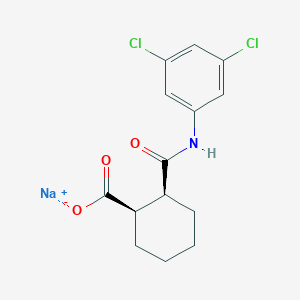

VU 0155041 Sodium salt

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

VU 0155041 Sodium salt is a potent, positive allosteric modulator/allosteric agonist at mGlu4 receptors . It has been shown to be active in in vivo models of Parkinson’s disease following intracerebroventricular (i.c.v.) administration .

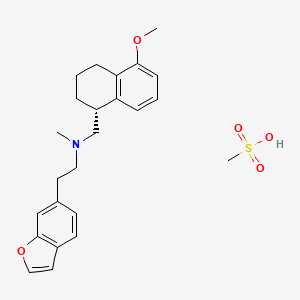

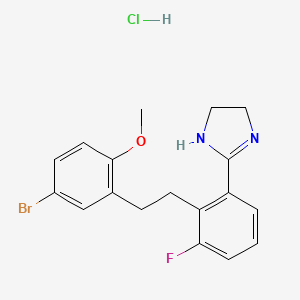

Molecular Structure Analysis

The molecular formula of VU 0155041 Sodium salt is C14H14Cl2NNaO3 . Its molecular weight is 338.16 .Physical And Chemical Properties Analysis

VU 0155041 Sodium salt is soluble to 25 mM in water . .Scientific Research Applications

Neuroscience Research

VU 0155041 Sodium salt: is a positive allosteric modulator of the metabotropic glutamate receptor 4 (mGluR4). It has shown promise in neuroscience research, particularly in the study of glutamate neurotransmission . Its water solubility and potency make it a valuable tool for in vitro experiments involving neuronal cultures.

Parkinson’s Disease

This compound has been active in behavioral models of Parkinson’s disease following intracerebroventricular (icv) injection . It modulates glutamate receptors, which are thought to play a role in the pathophysiology of Parkinson’s disease, offering a potential avenue for therapeutic intervention.

Neurodegenerative Disorders

In the context of neurodegenerative disorders, VU 0155041 Sodium salt has been used to explore the modulation of mGluR4 as a therapeutic strategy. Its ability to cross the blood-brain barrier to a limited extent allows it to affect central nervous system activity .

Behavioral Neuroscience

The compound’s effects on animal behavior, such as reducing catalepsy and reversing akinesia, make it a significant molecule for studying various aspects of behavioral neuroscience . It helps in understanding the underlying mechanisms of motor control and could lead to new insights into movement disorders.

Anxiety Research

VU 0155041 Sodium salt: has been shown to increase the time spent in the open arms of the elevated plus maze in mice, suggesting a decrease in anxiety-related behavior . This application is particularly relevant for developing new anxiolytic treatments.

Autism Spectrum Disorders

Chronic treatment with VU 0155041 Sodium salt has been reported to restore social behavior in the Oprm-/- mouse model of autism . This highlights its potential utility in studying and possibly treating certain symptoms associated with autism spectrum disorders.

Mechanism of Action

Target of Action

The primary target of VU 0155041 Sodium Salt is the mGluR4 (metabotropic glutamate receptor 4) . This receptor is a part of the G-protein coupled receptor family and plays a crucial role in the central nervous system. The compound acts as a positive allosteric modulator at mGluR4 .

Mode of Action

VU 0155041 Sodium Salt interacts with its target, mGluR4, by binding to a site that is different from the active site of the receptor . This binding enhances the receptor’s response to its natural ligand, glutamate, thereby increasing the receptor’s activity . The EC50 values are 798 and 693 nM at human and rat mGluR4 receptors, respectively .

Pharmacokinetics

VU 0155041 Sodium Salt is water-soluble, which enhances its bioavailability . , which could potentially limit its effectiveness in the central nervous system

Result of Action

The activation of mGluR4 by VU 0155041 Sodium Salt has been shown to be active in behavioural models of Parkinson’s disease following intracerebroventricular (icv) injection . Allosteric modulation of the mGluR-4 by VU 0155041 has been demonstrated to decrease haloperidol-induced catalepsy and reserpine-induced akinesia in rats, and has been correlated to antiparkinsonian effects .

Action Environment

The action, efficacy, and stability of VU 0155041 Sodium Salt can be influenced by various environmental factors. For instance, its water solubility can affect its distribution in the body .

properties

IUPAC Name |

sodium;(1R,2S)-2-[(3,5-dichlorophenyl)carbamoyl]cyclohexane-1-carboxylate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H15Cl2NO3.Na/c15-8-5-9(16)7-10(6-8)17-13(18)11-3-1-2-4-12(11)14(19)20;/h5-7,11-12H,1-4H2,(H,17,18)(H,19,20);/q;+1/p-1/t11-,12+;/m0./s1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZFDOLOCYGVTGDQ-ZVWHLABXSA-M |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCC(C(C1)C(=O)NC2=CC(=CC(=C2)Cl)Cl)C(=O)[O-].[Na+] |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1CC[C@H]([C@H](C1)C(=O)NC2=CC(=CC(=C2)Cl)Cl)C(=O)[O-].[Na+] |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H14Cl2NNaO3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

338.2 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

VU 0155041 Sodium salt | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![4-Chloro-1-(Piperidin-4-Yl)-N-[3-(Pyridin-2-Yl)-1h-Pyrazol-4-Yl]-1h-Pyrazole-3-Carboxamide](/img/structure/B1139109.png)

![(4R)-4-[(3R,5R,8S,9S,10S,17R)-3-[(2S)-2-amino-3-carboxypropanoyl]oxy-10-methyl-1,2,3,4,5,6,7,8,9,11,12,13,14,15,16,17-hexadecahydrocyclopenta[a]phenanthren-17-yl]pentanoic acid](/img/structure/B1139110.png)